molecular formula C18H24ClFN4O2S B10949679 1-(2-chloro-6-fluorobenzyl)-4-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine

1-(2-chloro-6-fluorobenzyl)-4-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine

Cat. No.: B10949679
M. Wt: 414.9 g/mol
InChI Key: LNILVOVVJAMGIK-UHFFFAOYSA-N
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Description

1-(2-chloro-6-fluorobenzyl)-4-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-chloro-6-fluorobenzyl)-4-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine typically involves multiple steps:

    Formation of the Benzyl Chloride Intermediate: The starting material, 2-chloro-6-fluorobenzyl chloride, is prepared by chlorination of 2-chloro-6-fluorotoluene.

    Synthesis of the Pyrazole Derivative: The pyrazole derivative is synthesized by reacting 1-ethyl-3,5-dimethyl-1H-pyrazole with a sulfonyl chloride.

    Coupling Reaction: The final step involves the coupling of the benzyl chloride intermediate with the pyrazole derivative in the presence of a base, such as sodium hydride, to form the desired piperazine compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using catalysts and solvents that facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

1-(2-chloro-6-fluorobenzyl)-4-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl chloride moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(2-chloro-6-fluorobenzyl)-4-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular functions and pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-chloro-6-fluorobenzyl)-4-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine is unique due to the presence of both chloro and fluoro substituents on the benzyl ring, which may enhance its biological activity and selectivity. The combination of these substituents with the pyrazole and piperazine moieties provides a distinct chemical structure that can interact with specific molecular targets in unique ways.

Properties

Molecular Formula

C18H24ClFN4O2S

Molecular Weight

414.9 g/mol

IUPAC Name

1-[(2-chloro-6-fluorophenyl)methyl]-4-(1-ethyl-3,5-dimethylpyrazol-4-yl)sulfonylpiperazine

InChI

InChI=1S/C18H24ClFN4O2S/c1-4-24-14(3)18(13(2)21-24)27(25,26)23-10-8-22(9-11-23)12-15-16(19)6-5-7-17(15)20/h5-7H,4,8-12H2,1-3H3

InChI Key

LNILVOVVJAMGIK-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C(=N1)C)S(=O)(=O)N2CCN(CC2)CC3=C(C=CC=C3Cl)F)C

Origin of Product

United States

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